N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
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Overview
Description
N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: is a synthetic organic compound that belongs to the class of dibenzo[c,e][1,2]thiazine derivatives This compound is characterized by the presence of a bromine atom, a benzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves the following steps:
Formation of the dibenzo[c,e][1,2]thiazine core: This step involves the cyclization of appropriate precursors to form the dibenzo[c,e][1,2]thiazine ring system.
Acetamide formation: The acetamide group is introduced through a reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the carbonyl group in the acetamide moiety.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Benzyl chloride or other alkyl halides.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced acetamide derivatives.
Substitution: Compounds with different alkyl or aryl groups replacing the benzyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology and Medicine:
Biochemistry: Used in studies involving enzyme inhibition or protein-ligand interactions.
Industry:
Chemical Manufacturing: Utilized as an intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress or signal transduction.
Comparison with Similar Compounds
- 2-(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- N-(3-Bromophenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- 2-(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-methoxyphenyl)acetamide
Uniqueness: N-benzyl-2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The combination of the bromine atom and the acetamide moiety also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C21H17BrN2O3S |
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Molecular Weight |
457.3 g/mol |
IUPAC Name |
N-benzyl-2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C21H17BrN2O3S/c22-16-10-11-19-18(12-16)17-8-4-5-9-20(17)28(26,27)24(19)14-21(25)23-13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H,23,25) |
InChI Key |
HANHMYIQZDIMQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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